molecular formula C11H15NO2 B041383 (S)-Ethyl 3-amino-3-phenylpropanoate CAS No. 3082-69-7

(S)-Ethyl 3-amino-3-phenylpropanoate

Cat. No. B041383
CAS RN: 3082-69-7
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-JTQLQIEISA-N
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Description

(S)-Ethyl 3-amino-3-phenylpropanoate is a compound of interest in various fields of chemistry and materials science due to its unique structure and properties. The studies cited here explore its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate and related compounds involves detailed vibrational spectra analysis, showcasing their complex synthesis routes and characterization. These processes highlight the intricate methods used to create and isolate these compounds for further study (İ. E. Kıbrız et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through experimental and theoretical methods, including X-ray diffraction and vibrational spectroscopy, providing insights into their geometric parameters and the impact of intermolecular hydrogen bonding on their vibrational frequencies (İ. E. Kıbrız et al., 2013).

Chemical Reactions and Properties

Studies have explored the reactions of ethyl 2-azidopropenoate with nucleophiles, transforming it into ethyl 2-aminopropenoate with various substituents. This research provides valuable insights into the reactivity and potential chemical transformations of ethyl 3-amino-3-phenylpropanoate derivatives (Masa-aki Kakimoto et al., 1982).

Physical Properties Analysis

The physical properties of these compounds, such as their melting points, solubility, and crystal structure, are closely tied to their molecular configurations. These properties are crucial for understanding the behavior of these compounds under various conditions and for their application in material science and chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to the application and understanding of ethyl 3-amino-3-phenylpropanoate derivatives. Studies like the oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes under Ru(II) catalysis, offer insights into novel methods for constructing poly-substituted furans, indicating the compound's versatility in synthetic chemistry (Mohit Chourasiya et al., 2023).

Scientific Research Applications

  • Pharmaceutical Applications and Antidepressants : (S)-Ethyl 3-amino-3-phenylpropanoate derivatives, such as chiral (S)-3-hydroxy-3-phenylpropanoic acid, have been prepared using porcine pancreas lipase, which may lead to new antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

  • Synthesis of (S)-Dapoxetine : A stereoselective chemoenzymatic route has been developed for preparing optically active 3-amino-3-arylpropanoic acid derivatives. This method can be applied to synthesize (S)-dapoxetine, a medication used for treating premature ejaculation, in excellent optical purity (Rodríguez-Mata, García-Urdiales, Gotor‐Fernández, & Gotor, 2010).

  • Biocatalysis for Drug Research : Methylobacterium Y1-6 has been shown to effectively produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity. This makes it a promising tool for drug research and the production of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Chemical Transformations : Ethyl 2-aminopropenoate can be transformed into 3-phenylthio or 3-ethoxy substituted ethyl 2-aminopropenoate, demonstrating a method for modifying this compound for varied applications (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

  • Enzymatic Esterification : Combining multiple enzymes in enzymatic esterification enhances reaction yield and is enantioselective for racemic substrates, offering a method for synthesizing specific enantiomers of compounds like (S)-Ethyl 3-amino-3-phenylpropanoate (Zysk, Żądło, Brodzka, Wiśniewska, & Ostaszewski, 2014).

  • Synthesis of Hydrocinnamic Acid Precursors : A palladium-catalyzed method has been developed for the efficient synthesis of 3-arylpropanoate esters, providing a means to produce precursors of hydrocinnamic acid, which is structurally similar to (S)-Ethyl 3-amino-3-phenylpropanoate (Deng, Han, Ke, Ning, & Chen, 2022).

  • Crystal Packing Studies : Studies on the crystal packing of related compounds have revealed nonhydrogen bonding interactions, which are important for understanding the properties and applications of these substances (Zhang, Wu, & Zhang, 2011).

  • Chemoenzymatic Synthesis : Both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid can be synthesized using yeast Saccharomyces cerevisiae, demonstrating a method for obtaining these compounds in high purity (Varga, Zaharia, Nógrádi, & Poppe, 2013).

Safety And Hazards

“(S)-Ethyl 3-amino-3-phenylpropanoate” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358773
Record name (S)-Ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 3-amino-3-phenylpropanoate

CAS RN

3082-69-7
Record name Ethyl (βS)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-, ethyl ester, (βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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